molecular formula C24H25ClFN5O3 B1668258 Canertinib CAS No. 267243-28-7

Canertinib

Cat. No. B1668258
CAS RN: 267243-28-7
M. Wt: 485.9 g/mol
InChI Key: OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Canertinib (CI-1033) is an experimental drug candidate for the treatment of cancer . It is an irreversible tyrosine-kinase inhibitor with activity against EGFR (IC 50 0.8 nM), HER-2 (IC 50 19 nM), and ErbB-4 (IC 50 7 nM) . By 2015, Pfizer had discontinued the development of the drug .


Synthesis Analysis

This compound is a covalent kinase inhibitor . The development of this compound was discontinued after it entered clinical trials .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Chemical Reactions Analysis

This compound is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C24H25ClFN5O3 and a molar mass of 485.94 g·mol −1 . It is a small molecule .

Scientific Research Applications

Reversal of Drug Resistance in Breast Cancer

Canertinib has been studied for its potential to reverse tamoxifen resistance in breast cancer cells. Research by Gomaa et al. (2018) found that increasing doses of this compound led to a significant decrease in proliferation and an increase in apoptosis in tamoxifen-resistant breast cancer cells. This suggests that this compound could be effective in reversing resistance to tamoxifen, a common issue in breast cancer treatment (Gomaa, Ali, Gabbar, & Kandeil, 2018).

Antineoplastic and Radiosensitizing Activities

This compound dihydrochloride is known for its antineoplastic activities. It targets epidermal growth factor receptor tyrosine kinases (ErbB family), leading to tumor cell apoptosis and suppression of tumor cell proliferation. Additionally, it acts as a radiosensitizing agent and shows synergistic activity with other chemotherapeutic agents. This broad spectrum of action makes this compound a potential candidate for various cancer therapies (this compound Dihydrochloride, 2020).

Treatment of Metastatic Colon Cancer

Aydinlik et al. (2019) explored the use of this compound in treating metastatic colon cancer. They found that the combination of this compound with other compounds led to increased cytotoxicity, decreased invasion, migration, and vessel formation abilities in colon cancer cells. These findings highlight the potential of this compound in managing advanced stages of colon cancer (Aydinlik, Üvez, Armutak, Dere, & Ulukaya, 2019).

Enhancement of Apoptotic Cell Death in Cervical Cancer

This compound has been shown to enhance apoptotic cell death in cervical cancer cells. The study by Aydinlik et al. (2019) indicated that this compound, especially in combination with other compounds, promotes autophagy and apoptosis in HeLa cervical cancer cells. This points to its potential as a therapeutic option in cervical cancer treatment (Aydinlik, Dere, & Ulukaya, 2019).

Potential in COVID-19

TreatmentIn the context of the COVID-19 pandemic, this compound has been identified as a potential candidate for treating patients with the virus. Taguchi and Turki (2020) utilized a novel drug discovery method that identified this compound as one of the compounds that significantly altered the expression of genes in lung cancer cell lines infected with SARS-CoV-2. This suggests that this compound might have a role in the treatment of COVID-19, although further research is required to confirm its efficacy and safety in this context (Taguchi & Turki, 2020).

Safety and Hazards

In case of skin contact with Canertinib, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . It is also advised to avoid breathing mist, gas, or vapors .

Future Directions

Despite the discontinuation of Canertinib’s development, it is often presented as currently being developed . The future directions of this compound and similar drugs lie in the further exploration of EGFR and HER2 inhibitors for the treatment of various cancers .

properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048943
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

267243-28-7
Record name Canertinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canertinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canertinib
Reactant of Route 2
Canertinib
Reactant of Route 3
Reactant of Route 3
Canertinib
Reactant of Route 4
Reactant of Route 4
Canertinib
Reactant of Route 5
Reactant of Route 5
Canertinib
Reactant of Route 6
Reactant of Route 6
Canertinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.